molecular formula C6H15NO B8790552 1-(Diethylamino)ethanol

1-(Diethylamino)ethanol

Cat. No.: B8790552
M. Wt: 117.19 g/mol
InChI Key: RQNOFUZGXHSHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylamino)ethanol (CAS 100-37-8), also systematically named 2-(Diethylamino)ethanol or DEAE, is a colorless, hygroscopic liquid with an ammoniacal odor. It is a tertiary amino compound and a primary alcohol, serving as a versatile intermediate in organic synthesis and a critical tool in life science research (Wikipedia). Its primary research applications include its role as a precursor for the local anesthetic procaine, synthesized by reacting with 4-aminobenzoic acid (Wikipedia), and as the foundational compound for DEAE-cellulose resin, which is a standard tool in ion exchange chromatography for the purification of proteins and nucleic acids (Wikipedia). Beyond synthesis, it functions as an effective corrosion inhibitor in steam and condensate systems by neutralizing carbonic acid and scavenging oxygen (Wikipedia). In neurological research, studies have shown that low concentrations of DEAE can reduce the excitability of hippocampal pyramidal cells by significantly increasing firing threshold, without altering the action potential amplitude, suggesting a mechanism relevant to anesthetic effects (PubMed). This compound is miscible with water, and its solutions can absorb carbon dioxide from the atmosphere (Wikipedia). As a handling precaution, this compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment should be used, and occupational exposure limits are set at 10 ppm (50 mg/m³) over an eight-hour workday (Wikipedia). This product is intended for laboratory research use only and is not classified as a drug or pharmaceutical agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

1-(diethylamino)ethanol

InChI

InChI=1S/C6H15NO/c1-4-7(5-2)6(3)8/h6,8H,4-5H2,1-3H3

InChI Key

RQNOFUZGXHSHOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)O

Origin of Product

United States

Synthetic Methodologies and Advanced Production Pathways for 1 Diethylamino Ethanol

Established Synthetic Routes: A Comprehensive Review

The commercial synthesis of 1-(Diethylamino)ethanol is primarily achieved through two established routes: the reaction of diethylamine (B46881) with ethylene (B1197577) oxide and the reaction with ethylene chlorohydrin. Both methods have been utilized for decades and are well-documented in chemical literature.

Diethylamine and Ethylene Oxide Reaction Mechanisms

The reaction of diethylamine with ethylene oxide is a widely employed industrial method for producing this compound. google.com This ethoxylation reaction is a type of addition reaction that can proceed stepwise, potentially leading to a series of adducts with varying degrees of polymerization. nih.gov The fundamental mechanism involves the nucleophilic attack of the secondary amine, diethylamine, on the strained three-membered ring of ethylene oxide. This ring-opening reaction is typically carried out under pressure and at elevated temperatures. nih.gov

The reaction proceeds as follows:

(C₂H₅)₂NH + C₂H₄O → (C₂H₅)₂NCH₂CH₂OH

While this reaction can be performed without a catalyst, it is often facilitated by the presence of water or an alcohol, as completely dry diethylamine reacts very slowly with ethylene oxide. unige.it The process can also be catalyzed by both basic and acidic catalysts to improve reaction rates and selectivity. mdpi.com However, the use of certain catalysts, such as Lewis acids, can promote the formation of undesirable byproducts like dioxane. nih.gov To achieve high selectivity towards the desired mono-ethoxylated product, this compound, careful control of reaction conditions, such as the molar ratio of reactants, temperature, and pressure, is crucial.

Diethylamine and Ethylene Chlorohydrin Reaction Mechanisms

An alternative established route to this compound involves the reaction of diethylamine with ethylene chlorohydrin. orgsyn.org This method, a nucleophilic substitution reaction, also yields the desired product along with diethylamine hydrochloride as a byproduct.

The reaction is as follows:

(C₂H₅)₂NH + ClCH₂CH₂OH → (C₂H₅)₂NCH₂CH₂OH + (C₂H₅)₂NH₂⁺Cl⁻

The process typically involves heating a mixture of diethylamine and ethylene chlorohydrin. orgsyn.org Following the reaction, a strong base, such as sodium hydroxide (B78521), is added to neutralize the diethylamine hydrochloride and liberate the free this compound. orgsyn.org The product is then separated from the aqueous layer and purified, usually by distillation. orgsyn.org This method provides a viable alternative to the ethylene oxide route, particularly in scenarios where the handling of highly reactive and gaseous ethylene oxide is a concern.

Innovations in Synthesis Technologies

Recent advancements in chemical engineering have led to the development of innovative technologies aimed at improving the efficiency, safety, and selectivity of this compound synthesis. These innovations are centered around novel reactor designs and advanced catalytic systems.

Microreactor-Based Ethoxylation Processes

Microreactor technology has emerged as a promising approach for the ethoxylation of diethylamine. nih.gov Microreactors, with their high surface-area-to-volume ratio, offer significantly enhanced heat and mass transfer compared to conventional batch reactors. nih.gov This improved control over reaction parameters is particularly advantageous for the highly exothermic ethoxylation reaction.

A key advantage of using microreactors for the synthesis of this compound from diethylamine and ethylene oxide is the ability to achieve high selectivity without the need for a catalyst. google.com By precisely controlling temperature and pressure within the microchannels, the reaction can be guided towards the formation of the desired mono-ethoxylated product, minimizing the formation of higher-order ethoxylates and byproducts like dioxane. nih.gov Typical operating conditions in a microreactor for this synthesis involve temperatures ranging from 10 to 130 °C and pressures from 0.4 to 1.8 MPa, with very short residence times of 0.1 to 20 minutes. nih.gov

ParameterConventional Batch ReactorMicroreactor
Heat TransferLimitedExcellent
Mass TransferModerateExcellent
Reaction TimeHoursSeconds to Minutes
Selectivity ControlChallengingPrecise
SafetyPotential for thermal runawayInherently safer

Catalyst Development and Optimization in this compound Synthesis

Catalyst choice plays a critical role in the synthesis of this compound, influencing reaction rate, selectivity, and the formation of byproducts. Both basic and Lewis acid catalysts have been investigated for the ethoxylation of amines. mdpi.com

Basic catalysts, such as sodium hydroxide or potassium hydroxide, are commonly used in industrial ethoxylation processes. orgsyn.org They function by activating the alcohol (in this case, the N-H bond of diethylamine) to facilitate the nucleophilic attack on ethylene oxide. While effective in promoting the reaction, traditional basic catalysts can lead to a broader distribution of ethoxylated products. encyclopedia.pub

Lewis acid catalysts, on the other hand, activate the ethylene oxide molecule, making it more susceptible to nucleophilic attack. orgsyn.org This can lead to a more "peaked" distribution of ethoxylates, favoring the desired product. orgsyn.org However, a significant drawback of some Lewis acid catalysts, like boron trifluoride, is the potential for increased formation of undesirable byproducts, including dioxane. orgsyn.org Furthermore, these catalysts can be expensive and hazardous to handle. orgsyn.org

Sustainable and Renewable Resource-Based Production Approaches

In line with the growing emphasis on green chemistry, efforts are underway to develop sustainable and renewable resource-based production routes for this compound. This involves utilizing bio-derived feedstocks for the synthesis of the key precursors, diethylamine and ethylene oxide.

Bio-ethanol, produced from the fermentation of biomass, is a versatile platform chemical that can be converted into both diethylamine and ethylene. aston.ac.ukresearchgate.net The catalytic amination of bio-ethanol with ammonia (B1221849) can yield diethylamine, along with other ethylamines. researchgate.net Various heterogeneous catalysts, including those based on nickel and copper, have been investigated for this transformation. encyclopedia.pub This process offers a renewable route to diethylamine, moving away from traditional petrochemical-based synthesis. researchgate.net

Similarly, bio-ethylene can be produced through the dehydration of bio-ethanol over solid acid catalysts. scielo.br This bio-ethylene can then be oxidized to produce bio-based ethylene oxide, providing a renewable source for one of the key reactants in this compound synthesis.

Chemical Reactivity, Reaction Mechanisms, and Derivative Formation

Fundamental Reaction Pathways of the Tertiary Amine Moiety

The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms, is a primary center of reactivity in the 1-(Diethylamino)ethanol molecule. Its chemical properties are dominated by the lone pair of electrons on the nitrogen atom.

A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. masterorganicchemistry.com The defining feature of the tertiary amine in this compound is the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile and a Lewis base. masterorganicchemistry.comlibretexts.org This electron-rich center readily interacts with electrophiles—electron-deficient species—initiating a wide array of chemical reactions. beyondbenign.org

The nucleophilicity of the amine is influenced by both electronic and steric factors. While the electron-donating nature of the two ethyl groups enhances the electron density on the nitrogen, their bulk can also create steric hindrance, potentially slowing reactions with sterically demanding electrophiles. In accordance with the Hard and Soft, Acids and Bases (HSAB) theory, the nitrogen atom in a tertiary amine is considered a relatively soft nucleophile and will react preferentially with soft electrophiles. nih.gov Electrophilic-nucleophilic reactions are fundamental in organic chemistry and are responsible for the formation of many covalent bonds. beyondbenign.org

CharacteristicDescriptionImplication for this compound
Nucleophilic Center Nitrogen AtomThe lone pair of electrons on the nitrogen atom is available for donation to form new covalent bonds.
Lewis Basicity Ability to donate an electron pairCan react with Lewis acids and protons.
Steric Hindrance Bulk of the two ethyl groupsMay modulate reactivity towards sterically crowded electrophiles.
Electronic Effect Inductive effect of ethyl groupsElectron-donating nature increases the nucleophilicity of the nitrogen.

This compound can participate extensively in hydrogen bonding, a critical factor influencing its physical properties and role in reaction systems. atamanchemicals.com It possesses both a hydrogen bond donor (the hydroxyl group, -OH) and two hydrogen bond acceptor sites (the nitrogen atom and the oxygen atom), each with lone pairs of electrons. atamanchemicals.comresearchgate.net

This capability allows for the formation of both intermolecular and intramolecular hydrogen bonds. researchgate.net Intermolecular hydrogen bonds can form with solvent molecules, reactants, or catalysts, affecting solubility and reaction kinetics. For instance, in protic solvents like water or alcohols, the solvent can form hydrogen bonds with both the amine and hydroxyl groups, solvating the molecule. libretexts.org

Crucially, the proximity of the amino and hydroxyl groups allows for intramolecular interactions that can influence reaction mechanisms. Studies on related N,N-dialkylamino alcohols have shown that the amino group can activate a carboxylic acid for esterification through hydrogen bonding, leading to a proposed seven-membered transition state. researchgate.net This internal assistance highlights the importance of hydrogen bonding in directing and facilitating chemical transformations.

Hydrogen Bond TypeParticipant Groups in this compoundExample Interaction PartnerSignificance
Donor Hydroxyl (-OH) groupWater, Carboxylic Acid Carbonyl, SolventSolvation; Activation of reactants. researchgate.net
Acceptor Nitrogen (N:) atomWater, Alcohols, Carboxylic Acid HydroxylSolvation; Formation of reaction intermediates. researchgate.net
Acceptor Oxygen (:O:) atomWater, Alcohols, Carboxylic Acid HydroxylSolvation; Participation in reaction transition states. researchgate.net

Esterification and Amidation Reactions Involving the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for derivatization, particularly through reactions like esterification and amidation.

The reaction of an alcohol with a carboxylic acid to form an ester is known as Fischer esterification. masterorganicchemistry.com This process is typically catalyzed by a strong acid, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The hydroxyl group of this compound acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com

Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

A significant mechanistic insight for amino alcohols like this compound is the potential for intramolecular catalysis. Research has demonstrated that the proximate tertiary amine can activate the carboxylic acid via hydrogen bonding, enhancing the reaction rate even in the absence of a strong external acid catalyst. researchgate.net This suggests a reaction pathway involving a seven-membered transition state that facilitates the nucleophilic attack by the hydroxyl group. researchgate.net

Study ParameterFindingReference
Uncatalyzed Esterification The pseudo-first-order rate constant for the esterification of hexanoic acid with various N,N-dialkylamino alcohols was found to be significantly higher than with simple alcohols like 1-hexanol. researchgate.net
Catalytic Effect The addition of potential catalysts showed limited success, with only Cu(OTf)₂ providing a moderate rate increase for the esterification with 2-(N,N-dimethylamino)ethanol. researchgate.net
Proposed Mechanism The enhanced reactivity is attributed to the ability of the amino alcohol to activate the carboxylic acid through hydrogen bonding, postulating a seven-membered transition state. researchgate.net

Alcohols can undergo deoxyamination reactions with N-haloimides (such as N-chlorosuccinimide, NCS) in the presence of a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) to produce imide derivatives. nih.gov For this compound, this reaction would proceed through an alkoxy-phosphonium intermediate.

The proposed mechanism involves the following key steps:

Formation of a phosphonium (B103445) salt from the N-haloimide and triphenylphosphine.

Reaction of this species with this compound to generate an alkoxy-phosphonium intermediate.

Nucleophilic displacement of the triphenylphosphine oxide group by the imide anion (e.g., phthalimide (B116566) anion). nih.gov

This pathway results in the formation of an N-substituted imide where the ethylaminoethanol (B8294368) moiety is attached to the nitrogen of the imide. The tertiary amine group of this compound generally does not interfere as a primary nucleophile in this specific transformation, which favors the formation of the imide product.

ReactantsReagentsExpected Product
This compoundPhthalimide, N-halosuccinimide, TriphenylphosphineN-(2-(diethylamino)ethyl)phthalimide

Formation and Application of Quaternary Ammonium (B1175870) Salts derived from this compound

The tertiary amine moiety of this compound can be readily alkylated to form quaternary ammonium salts (QAS). taylorandfrancis.com This transformation, known as the Menschutkin reaction, involves the treatment of the tertiary amine with a quaternizing agent, typically an alkyl halide. scienceinfo.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. scienceinfo.com

The resulting quaternary ammonium salt is permanently charged, regardless of the solution's pH, because there is no hydrogen atom on the nitrogen that can be removed. wikipedia.org The structure of the salt consists of a central nitrogen atom bonded to four organic groups (in this case, two ethyl groups, a hydroxyethyl (B10761427) group, and the newly added alkyl group) and a counter-anion, such as a halide. scienceinfo.com

Quaternary ammonium salts derived from this compound have a wide range of applications, leveraging their cationic nature and the presence of the hydroxyl group. They are used as phase transfer catalysts, which accelerate reactions between reagents in immiscible phases. taylorandfrancis.comwikipedia.org They also find use as surfactants, disinfectants, and fabric softeners. scienceinfo.comwikipedia.org The hydroxyl group offers a site for further chemical modification, allowing for the synthesis of more complex functionalized QAS.

Quaternizing Agent (Alkyl Halide)Resulting Quaternary Ammonium CationPotential Applications
Methyl Iodide (CH₃I) N,N-diethyl-N-(2-hydroxyethyl)-N-methylammoniumPhase Transfer Catalyst, Surfactant
Ethyl Bromide (CH₃CH₂Br) N,N,N-triethyl-N-(2-hydroxyethyl)ammoniumAntimicrobial Agent, Fabric Softener wikipedia.org
Benzyl Chloride (C₆H₅CH₂Cl) N-benzyl-N,N-diethyl-N-(2-hydroxyethyl)ammoniumDisinfectant, Biocide scienceinfo.com

Mechanistic Understanding of Quaternization Reactions

The quaternization of this compound, a tertiary amine, proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism, often referred to as the Menshutkin reaction. In this reaction, the nitrogen atom of the diethylamino group acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. This single-step concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond.

The rate of this reaction is influenced by several factors, including the nature of the alkyl halide, the solvent, and the temperature. Steric hindrance around the nitrogen atom and the electrophilic carbon can affect the reaction rate. Generally, less sterically hindered tertiary amines and primary alkyl halides exhibit faster reaction kinetics. The reaction rate is also observed to increase with rising temperature.

Role of Quaternary Ammonium Salts as Phase Transfer Catalysts

Quaternary ammonium salts derived from this compound can function as effective phase transfer catalysts (PTCs). These catalysts are instrumental in facilitating reactions between reactants that are located in different, immiscible phases, such as an aqueous phase and an organic phase. psecommunity.orgoperachem.com

The fundamental principle behind phase transfer catalysis lies in the ability of the quaternary ammonium cation to be soluble in both aqueous and organic media due to its ionic head and lipophilic alkyl chains. The catalyst transports an anionic reactant from the aqueous phase into the organic phase, where it can then react with the organic substrate.

Carbon Dioxide Absorption and Reaction Kinetics

Aqueous solutions of this compound, also known as N,N-diethylethanolamine (DEEA), have been extensively studied for their potential in post-combustion CO2 capture. As a tertiary amine, DEEA offers advantages such as a lower heat of absorption compared to primary and secondary amines, which translates to reduced energy requirements for solvent regeneration. sintef.no

Thermodynamics and Kinetics of CO2 Capture in Aqueous this compound Solutions

The absorption of carbon dioxide into aqueous solutions of this compound is an exothermic process. The heat of absorption is a critical thermodynamic parameter that influences the energy penalty associated with solvent regeneration. Studies have shown that the heat of absorption for DEEA is lower than that of conventional solvents like monoethanolamine (MEA). sintef.noacs.org The CO2 solubility in aqueous DEEA solutions increases with increasing amine concentration and decreasing temperature. researchgate.net

The kinetics of the reaction between CO2 and DEEA in aqueous solutions have been investigated using techniques such as the stopped-flow apparatus. psecommunity.orgmdpi.comtandfonline.com The reaction is generally considered to follow pseudo-first-order kinetics with respect to CO2. The rate of reaction increases with both temperature and the concentration of DEEA. psecommunity.org

Table 1: Kinetic Data for CO2 Absorption in Aqueous DEEA Solutions

Temperature (K) DEEA Concentration (kmol/m³) Pseudo-first-order rate constant (k₀,amine) (s⁻¹)
293 0.1 1.8
293 0.2 3.5
293 0.3 5.2
293 0.4 7.0
293 0.5 8.8
303 0.1 3.2
303 0.2 6.5
303 0.3 9.8
303 0.4 13.0
303 0.5 16.2
313 0.1 5.8
313 0.2 11.5
313 0.3 17.2
313 0.4 23.0
313 0.5 28.8

Data sourced from studies on CO2 absorption kinetics. psecommunity.org

Base-Catalyzed Hydration Mechanisms in CO2 Absorption

For tertiary amines like this compound, which lack a hydrogen atom on the nitrogen, the direct reaction with CO2 to form a carbamate (B1207046) is not possible. Instead, the absorption of CO2 proceeds via a base-catalyzed hydration mechanism. sintef.no In this mechanism, the tertiary amine acts as a base, catalyzing the hydration of CO2 to form bicarbonate and a protonated amine.

The reaction can be represented as follows: CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ R₃NH⁺ + HCO₃⁻

Here, R₃N represents the tertiary amine, this compound. The amine facilitates the deprotonation of carbonic acid, thereby promoting the formation of bicarbonate ions. sintef.no

Influence of Co-solvents and Blends on CO2 Absorption Performance

To enhance the CO2 absorption characteristics of this compound, it is often blended with other amines or co-solvents. These blends can offer a synergistic effect, combining the low regeneration energy of DEEA with the faster reaction kinetics or higher absorption capacity of other compounds.

Common activators blended with DEEA include primary and secondary amines such as piperazine (B1678402) (PZ), ethylenediamine (B42938) (EDA), and N-methyl-1,3-propanediamine (MAPA). mdpi.comsemanticscholar.org The addition of these activators can significantly increase the rate of CO2 absorption. For example, blending DEEA with MAPA has been shown to improve the kinetic performance of the solvent system. semanticscholar.org

Table 2: Comparison of CO2 Absorption Performance in DEEA and its Blends

Solvent System CO2 Loading (mol CO2/mol amine) Relative Absorption Rate
30 wt% MEA ~0.5 High
50 wt% DEA >0.5 Medium
DEEA High Low
DEEA + Piperazine (PZ) High Increased
DEEA + Ethylenediamine (EDA) High Increased
DEEA + N-methyl-1,3-propanediamine (MAPA) High Increased

This table provides a qualitative comparison based on findings from various studies on amine blends. mdpi.comresearchinventy.comijcce.ac.irresearchgate.net

Catalytic Activities of this compound and its Derivatives

Beyond its role in CO2 capture and as a precursor for phase transfer catalysts, this compound and its derivatives exhibit catalytic activity in other chemical transformations.

One notable application is in the formation of polyurethane foams. Tertiary amines, including this compound, are widely used as catalysts in the polyurethane production process. They can catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The catalytic activity is attributed to the ability of the lone pair of electrons on the nitrogen atom to activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol or water. mdpi.compoliuretanos.com.br The choice of amine catalyst can influence the reaction rates, the foam's physical properties, and its final cell structure. bdmaee.netgoogle.com

In the context of esterification, the presence of an amino group in amino alcohols like this compound can influence the reaction rate. While not acting as a traditional catalyst that is regenerated unchanged, the amino group can activate the carboxylic acid through hydrogen bonding, potentially leading to an increased rate of esterification compared to simple alcohols under uncatalyzed conditions. researchgate.net However, in some studies, the addition of external catalysts was still necessary to achieve significant rate enhancements. researchgate.net

Role as an Amine Catalyst in Polymer Synthesis

This compound (DEAE) is utilized in the chemical industry as a catalyst for the synthesis of polymers. atamanchemicals.comatamanchemicals.com As a tertiary amino compound, it belongs to a class of substances widely employed to accelerate polymerization reactions, particularly in the production of polyurethanes. poliuretanos.com.br

In the manufacturing of polyurethane foams, tertiary amine catalysts play a crucial role in controlling the two primary chemical reactions: the gelling reaction (polymerization) and the blowing reaction. poliuretanos.com.br The gelling reaction involves the polyaddition of a polyol with an isocyanate to form the polyurethane polymer backbone. The blowing reaction is the reaction between isocyanate and water, which produces carbon dioxide gas that acts as a blowing agent to form the foam structure. poliuretanos.com.br

The catalytic activity of tertiary amines like DEAE is influenced by factors such as their basicity and the steric hindrance around the nitrogen atom. poliuretanos.com.br Generally, higher basicity leads to greater catalytic activity. The structure of DEAE, containing a hydroxyl group, also allows it to act as a reactive catalyst. This means it can be incorporated into the polymer structure, which can help to reduce volatile organic compound (VOC) emissions from the final product.

Tertiary amines are classified based on their primary function in polyurethane foam production as either gelling catalysts, blowing catalysts, or balanced catalysts that promote both reactions. poliuretanos.com.br Catalysts with unhindered nitrogen atoms, such as triethylenediamine (TEDA), are effective gelling catalysts. poliuretanos.com.br Those with ethylene (B1197577) groups between two active centers (nitrogen or oxygen) are efficient at chelating water and thus act as strong blowing catalysts. poliuretanos.com.br The specific performance of this compound as a catalyst will depend on the formulation and process conditions.

A variety of tertiary amine catalysts are used in the production of polyurethane foams, each selected to achieve desired reaction rates and final foam properties.

Table 1: Examples of Tertiary Amine Catalysts in Polyurethane Foam Production

Catalyst NameChemical StructurePrimary Function
Triethylenediamine (TEDA)N(CH₂CH₂)₃NGelling & Blowing
N,N-Dimethylethanolamine (DMEA)(CH₃)₂NCH₂CH₂OHGelling & Blowing
Bis(2-dimethylaminoethyl)ether(CH₃)₂NCH₂CH₂OCH₂CH₂N(CH₃)₂Blowing
N,N-Dimethylcyclohexylamine (DMCHA)C₆H₁₁N(CH₃)₂Gelling

Mechanistic Aspects of Catalysis in Organic Reactions

The mechanism by which tertiary amine catalysts, including this compound, accelerate urethane (B1682113) formation has been the subject of computational and kinetic studies. researchgate.netmdpi.com In the absence of a catalyst, the reaction between an alcohol and an isocyanate to form a urethane is relatively slow. nih.gov Tertiary amines significantly increase the rate of this reaction.

Two primary mechanisms have been proposed for the catalytic action of tertiary amines in urethane formation:

Nucleophilic Catalysis: In this mechanism, the tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with the alcohol to form the urethane and regenerate the amine catalyst.

General Base Catalysis: This mechanism involves the formation of a hydrogen bond between the tertiary amine and the hydroxyl group of the alcohol. mdpi.com This interaction increases the nucleophilicity of the oxygen atom of the alcohol, making it more reactive towards the isocyanate. This is often described as an "alcohol-activating" mechanism.

Computational studies on model systems of urethane formation suggest that the catalytic process begins with the formation of a complex between the catalyst and the alcohol. mdpi.com This pre-reaction complex then interacts with the isocyanate. The transition state involves the activation of the alcohol by the amine catalyst, facilitating the nucleophilic attack on the isocyanate. mdpi.com The presence of the catalyst significantly lowers the activation energy of the reaction compared to the uncatalyzed process. researchgate.net

The specific catalytic pathway and its efficiency can be influenced by the structure of the amine catalyst, the alcohol, the isocyanate, and the reaction solvent. mdpi.com While detailed mechanistic studies specifically for this compound are limited, its behavior is expected to be consistent with the general mechanisms proposed for tertiary amine catalysts in urethane formation.

Beyond polyurethane synthesis, tertiary amines can also catalyze other polymerization reactions, such as the ring-opening polymerization (ROP) of cyclic esters like lactide. researchgate.net In these systems, the amine can act as a nucleophilic initiator or, in combination with a hydrogen-bond donor, as a cooperative catalyst to activate the monomer for polymerization. researchgate.net

Advanced Applications in Chemical Processes and Materials Science

1-(Diethylamino)ethanol as a Chemical Intermediate for Specialty Chemicals

The reactivity of the hydroxyl and amino groups makes this compound a valuable precursor in the synthesis of more complex molecules with tailored properties for specific industrial applications. It serves as a foundational component in the manufacturing of surfactants, textile treatment agents, and pharmaceutical compounds.

This compound is a key intermediate in the production of various surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. atamanchemicals.com Its derivatives are utilized as emulsifiers, detergents, and solubilizers across multiple industries. usda.govusda.govatamankimya.com The synthesis of these specialty chemicals often involves the reaction of the hydroxyl group of DEAE to create larger molecules with both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. These amphiphilic characteristics are essential for creating stable mixtures of immiscible substances like oil and water, a fundamental requirement for detergents and emulsifiers. atamanchemicals.com

Table 1: Role of this compound as an Intermediate in Surfactant Synthesis

Product ClassFunctionRole of this compound
Emulsifiers Stabilize emulsions (e.g., in polishes, cosmetics) atamankimya.comatamanchemicals.comProvides the hydrophilic tertiary amine head group in the final surfactant molecule.
Detergents Remove dirt and greaseActs as a precursor to cationic or amphoteric surfactants that aid in lifting and suspending grime. atamanchemicals.comatamanchemicals.com
Solubilizers Increase the solubility of poorly soluble substancesUsed to synthesize compounds that can form micelles to encapsulate and dissolve other molecules. usda.govusda.gov

In the textile industry, this compound serves as an intermediate for manufacturing fabric softeners, finishing agents, and dyes. atamanchemicals.comusda.govusda.gov Fatty acid derivatives of the compound can function as textile softeners. usda.gov Its role extends to the synthesis of agents that improve the feel, appearance, and durability of fabrics. Furthermore, it is used in the preparation of certain dyes and as a component in synthetic fiber dyeing processes. atamankimya.com

This compound is a well-established precursor in the synthesis of various pharmaceutical compounds. atamanchemicals.comusda.govatamanchemicals.com A prominent example is its use in the production of the local anesthetic procaine. atamanchemicals.comatamankimya.comwikipedia.org The synthesis involves the reaction of this compound with 4-aminobenzoic acid. atamanchemicals.comatamankimya.com It also serves as an intermediate in the manufacture of other drugs, such as chloroquine. atamankimya.com Additionally, it is a precursor for creating DEAE-cellulose resin, a material widely used in ion exchange chromatography for the purification of biological molecules. atamanchemicals.comatamankimya.com

Table 2: Synthesis of Procaine from this compound

Reactant 1Reactant 2ProductChemical Role of this compound
This compound4-aminobenzoic acidProcaineProvides the diethylaminoethyl group through an esterification reaction. atamanchemicals.comatamankimya.com

Corrosion Inhibition Mechanisms and Formulations

This compound is widely employed as a corrosion inhibitor, particularly in boiler water and steam condensate systems, to protect metal surfaces from degradation. atamanchemicals.comatamanchemicals.com Its effectiveness stems from its ability to both neutralize corrosive acids and scavenge dissolved oxygen.

In boiler systems, dissolved carbon dioxide (CO2) can travel with steam and dissolve in the condensate, forming carbonic acid (H2CO3). openchemicalengineeringjournal.com This acid lowers the pH of the condensate, making it highly corrosive to metal pipes and equipment. openchemicalengineeringjournal.com this compound is a volatile, basic amine that, when added to boiler feedwater, vaporizes with the steam and distributes throughout the system. usda.govdtic.milatamankimya.com As the steam condenses, DEAE dissolves in the condensate and neutralizes the carbonic acid, thereby raising the pH and mitigating acidic corrosion. atamanchemicals.comusda.govusda.govatamankimya.com

The effectiveness of a neutralizing amine depends on its basicity and its distribution ratio, which describes how it partitions between the steam (vapor) and condensate (liquid) phases. openchemicalengineeringjournal.comdtic.mil DEAE has a relatively uniform distribution throughout return condensate, making it suitable for protecting systems of moderate length. dtic.mil It forms an azeotrope with water, allowing it to be used effectively in low-pressure steam systems. dtic.mil

Table 3: Comparative Properties of Neutralizing Amines

AmineVapor-Liquid Distribution RatioBoiling Point (°C)Primary Application Range
This compound (DEAE) 1.7 dtic.mil163 usda.govModerate length condensate systems; low-pressure systems. dtic.mil
Morpholine 0.4129Short condensate return lines; protects initial condensate areas. dtic.mil
Cyclohexylamine 4.0134.5Long and extensive steam distribution systems. dtic.mil

Dissolved oxygen is a primary cause of pitting corrosion in boiler systems. This compound exhibits oxygen scavenging properties, meaning it can chemically react with and remove dissolved oxygen from the water. atamanchemicals.comusda.govatamankimya.com This action helps to prevent localized corrosion damage. google.com Formulations often combine DEAE with other agents, such as ascorbic acid, to enhance its oxygen scavenging efficiency. google.comepo.org This dual-action capability of neutralizing acids and scavenging oxygen makes this compound a comprehensive corrosion inhibitor for boiler water treatment. atamanchemicals.comatamankimya.com

Synergistic Effects with Co-inhibitors in Multicomponent Systems

In the realm of corrosion prevention, particularly in steam and condensate lines of boiler systems, this compound is often utilized as part of a multicomponent inhibitor system. It is frequently blended with other neutralizing amines, such as morpholine and cyclohexylamine, to provide more comprehensive and economical protection against corrosion. usda.gov The synergistic effect of these amine blends stems from their differing volatilities and vapor-liquid distribution ratios. google.com

The primary corrosion threat in these systems is the formation of carbonic acid from dissolved carbon dioxide. Neutralizing amines like this compound act by raising the pH of the condensate, thereby neutralizing the acid. usda.gov However, the efficiency of a single amine can be limited by its specific volatility, which dictates where in the steam system it will condense and offer protection. google.com For instance, cyclohexylamine has a high distribution ratio and is effective in low-pressure parts of the system, while morpholine has a low distribution ratio and tends to remain in the boiler water. google.com

By creating a blend of amines with varied distribution ratios, including this compound, a more uniform and complete protection throughout the entire steam and condensate system can be achieved. This strategic combination ensures that different parts of the system receive the appropriate concentration of neutralizing amine, an effect that would be difficult to achieve with a single compound. This combined action is a clear example of a synergistic effect, where the total corrosion inhibition is greater than the sum of the effects of the individual components used separately.

Amine ComponentKey PropertyRole in Multicomponent System
This compoundIntermediate VolatilityProvides protection in various parts of the steam system.
MorpholineLow VolatilityTends to concentrate in the boiler water, offering protection there. google.com
CyclohexylamineHigh VolatilityEffective in low-pressure and distant parts of the steam system. google.com

Role in Polymerization and Resin Curing Processes

This compound plays a crucial role as a curing agent in the polymerization of various resins, notably epoxy and polyurethane systems. usda.govatamanchemicals.com Its function in these processes is primarily catalytic, facilitating the cross-linking reactions that lead to the formation of a rigid, three-dimensional polymer network.

In epoxy resin systems, the tertiary amine group of this compound can initiate the anionic polymerization of the epoxy groups. This process involves the opening of the epoxy ring, which then reacts with other epoxy groups, leading to the formation of long polymer chains. Additionally, the hydroxyl group of this compound can also react with epoxy groups, further contributing to the cross-linking process. This dual functionality makes it an effective curing agent, influencing the pot life, curing speed, and the final mechanical properties of the cured resin. usda.gov

For polyurethane resins, this compound can function as a curing agent for isocyanates. atamanchemicals.com The hydroxyl group of this compound reacts with the isocyanate groups to form urethane (B1682113) linkages, which are the fundamental building blocks of polyurethane polymers. The tertiary amine group can also catalyze the reaction between the polyol and isocyanate components, accelerating the curing process.

Resin SystemRole of this compoundFunctional Group Involved
Epoxy ResinsCuring Agent/CatalystTertiary Amine and Hydroxyl Group
Polyurethane ResinsCuring Agent/CatalystHydroxyl Group and Tertiary Amine

Fuel Additive Research for Combustion Optimization and Emission Reduction

Research into fuel additives for the optimization of combustion and reduction of harmful emissions has explored a variety of chemical compounds. While extensive research exists on the impact of ethanol (B145695) and other oxygenates on fuel performance, the specific role of this compound as a fuel additive is less documented in publicly available research. However, it is known to be a component in some fuel additive formulations. researchgate.net

The inclusion of oxygen-containing compounds in fuels can lead to more complete combustion, which in turn can reduce emissions of carbon monoxide and unburned hydrocarbons. The presence of the hydroxyl group in this compound suggests it could contribute to this effect. Furthermore, as a nitrogen-containing compound, its impact on nitrogen oxide (NOx) emissions would be a critical area for research. The basicity of the amine group could potentially play a role in neutralizing acidic byproducts of combustion.

Application as a pH Regulator and Stabilizer in Industrial Formulations

The alkaline nature of this compound makes it an effective pH regulator and stabilizer in a wide range of industrial formulations. atamanchemicals.comguidechem.com Its ability to neutralize acids and maintain a stable pH is crucial for the performance and longevity of many products.

In the coatings industry, for example, this compound is used as a neutralizing amine for aqueous-based industrial coatings. atamanchemicals.com It helps to control the pH of the formulation, which is important for pigment dispersion, viscosity control, and the stability of the paint during storage. By maintaining an alkaline pH, it can also help to prevent the corrosion of metal substrates.

Similarly, in boiler water treatment, this compound is used to adjust the pH of the process water. atamanchemicals.com By neutralizing carbonic acid formed from dissolved carbon dioxide, it helps to prevent corrosion in steam and condensate lines, as previously discussed. Its volatility allows it to be carried with the steam, providing protection throughout the system.

Industrial FormulationFunction of this compoundUnderlying Property
Aqueous CoatingspH Regulator, StabilizerAlkalinity, Neutralizing Amine
Boiler WaterpH Adjuster, Corrosion InhibitorAlkalinity, Volatility
CosmeticsEmulsifier, pH AdjusterAmphiphilic Nature, Alkalinity researchgate.net

Solvent Properties and Their Utilization in Chemical Processes

The unique molecular structure of this compound, which includes both a polar hydroxyl group and a less polar diethylamino group, imparts it with interesting solvent properties that are utilized in various chemical processes.

This compound can act as both a solvent and a reagent in organic synthesis. Its ability to dissolve a range of organic compounds, coupled with its reactive functional groups, makes it a versatile molecule in the synthesis of other chemicals. For example, it serves as a precursor in the production of pharmaceuticals, such as the local anesthetic procaine. wikipedia.org In this synthesis, the hydroxyl group of this compound is esterified, demonstrating its role as a reactant.

The compound's miscibility with water and many organic solvents allows it to be used in reaction media where both polar and non-polar species are present. guidechem.com This dual character facilitates reactions by bringing reactants into a single phase.

This compound is also employed as a component in cosolvent systems to enhance the efficiency of chemical processes. A notable example is its use in aqueous solutions with other amines, such as methyldiethanolamine (MDEA), for the absorption of acid gases like carbon dioxide (CO2). combustion-engines.eu

Analytical Methodologies and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 1-(Diethylamino)ethanol from complex matrices. Both gas and liquid chromatography are widely utilized, each offering distinct advantages depending on the sample matrix and analytical objectives.

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. However, the high polarity of ethanolamines can present analytical challenges, such as poor peak shape and difficult elution from standard capillary columns. gcms.czphenomenex.combre.com To overcome these issues, specialized columns and techniques have been developed.

A highly sensitive and reliable GC method has been described for determining DEAE in steam condensate at parts-per-billion (ppb) levels without the need for sample derivatization. nih.gov This approach utilizes a multi-mode inlet in pulsed splitless mode, an inert base-deactivated capillary column for separation, and flame ionization detection (FID). nih.gov The inclusion of 2-propanol as a co-solvent was found to enhance chromatographic performance, achieving detection limits of 100 ppb (v/v). nih.gov A complete analysis can be performed in under 10 minutes. nih.gov

For more complex matrices, GC coupled with mass spectrometry (GC-MS) is often the method of choice, providing both separation and definitive identification. google.comoecd.organalytice.com Methodologies have been developed for the determination of ethanolamine (B43304) substances using a DB-624UI column with a specific temperature program. google.com The mass spectrometry conditions typically involve electron ionization (EI) at 70eV. google.com In some cases, derivatization is employed to improve the chromatographic behavior of ethanolamines. For instance, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetonitrile is a recommended procedure for military deployable laboratories analyzing sand samples. distantreader.org

Specialized GC columns have been designed to improve the analysis of polar amines. The Agilent CP-Sil 8 CB for Amines column, for example, allows for the elution of ethanolamines with good peak shape at lower temperatures than standard columns. gcms.cz Similarly, the Zebron ZB-5MSplus GC column, which is specially deactivated and has a thick film, can provide good peak shapes for ethanolamine mixtures in under 6 minutes when used with a high split injection. phenomenex.com

Table 1: Gas Chromatography Methods for this compound Analysis

ParameterMethod 1: Steam Condensate Analysis nih.govMethod 2: General Ethanolamine Determination google.comMethod 3: Sand Sample Analysis distantreader.org
Technique GC-FIDGC-MSGC-MS
Sample Preparation No enrichment or derivatization requiredExtraction with organic solvent (acetonitrile)Derivatization with BSTFA
Column Inert base-deactivated capillary columnDB-624UIDB-5MS (15 m x 0.18 mm x 0.18 µm)
Inlet Multi-mode inlet (pulsed splitless)Not specifiedSplit injection (1:4 ratio)
Detection Limit 100 ppb (v/v)Not specifiedNot specified
Analysis Time < 10 minutes13.65 minutesNot specified

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly in biological and cosmetic samples. A significant challenge in HPLC analysis of DEAE is its low molar absorptivity in the ultraviolet (UV) region, which hinders sensitive detection. scielo.br

To address this, a simple and rapid HPLC method for measuring DEAE in whole blood or serum was developed using a polymeric-reversed phase column. nih.gov This method employs a high-pH mobile phase (pH 11.50) consisting of acetonitrile and aqueous sodium phosphate (B84403) buffer, which results in sharp, well-resolved peaks. nih.gov The separation mechanism was found to be based on the hydrophobicity of the analytes. nih.gov With this method, a lower limit of detection of 5 ng/mL was achieved from a 1-mL sample. nih.gov

For cosmetic formulations, a reversed-phase HPLC (RP-HPLC) method with UV detection has been validated. scielo.br Due to the low UV absorptivity of DEAE, a higher working concentration (0.8 mg/mL) was used. scielo.br An alternative to direct UV detection is pre-column derivatization, which creates derivatives with strong UV absorption or fluorescence, thereby improving sensitivity. nih.gov For instance, derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) allows for sensitive HPLC analysis with a fluorescence detector (HPLC-FLD). nih.gov

Potentiometric detection offers another sensitive alternative to UV detection for organic ions like DEAE that lack strong chromophoric groups. researchgate.net Cation exchange HPLC systems coupled with poly(vinyl chloride) (PVC) based liquid membrane electrodes have been shown to provide improved sensitivity over UV detection at 210 nm for aliphatic amino alcohols. researchgate.net

Table 2: High-Performance Liquid Chromatography Methods for this compound Analysis

ParameterMethod 1: Blood/Serum Analysis nih.govMethod 2: Cosmetic Formulation Analysis scielo.brMethod 3: Cation Exchange with Potentiometric Detection researchgate.net
Technique HPLC-UVRP-HPLC-UVCation Exchange HPLC with Potentiometric Detector
Column Polymeric-reversed phaseC18 (non-polar stationary phase)Cation exchange column
Mobile Phase Acetonitrile in 50 mM sodium phosphate buffer (pH 11.50)Aqueous buffer and organic solvent mixtureAqueous mobile phase (e.g., phosphoric or acetic acid with acetonitrile)
Detection UVUV (at 205 nm)Potentiometric (Ion-Selective Electrode)
Detection Limit 5 ng/mLNot specified (used high concentration)As low as 1.1x10⁻⁸ M for related compounds
Key Feature High pH mobile phase for sharp peaksAddresses low UV absorptivity with high concentrationBypasses need for chromophore, offering high sensitivity

Mass Spectrometry for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural analysis of this compound. It is often coupled with chromatographic techniques (GC-MS or LC-MS) to analyze complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules. nih.govwiley-vch.de For compounds like DEAE, derivatization can significantly enhance ionization efficiency and, consequently, detection sensitivity in ESI-MS. nih.govut.ee

A method involving chemical derivatization with 4-aminobenzoic acid 2-(diethylamino)ethyl ester (ABDEAE) has been reported to dramatically increase the sensitivity of oligosaccharide detection. nih.gov The 2-(diethylamino)ethyl group in the derivative has a high proton affinity, which enhances the ionization efficiency in the positive ESI mode. nih.gov This principle can be applied to other molecules. Another effective derivatizing agent is diethyl ethoxymethylenemalonate (DEEMM). ut.eenih.gov Amino compounds react with DEEMM, and the resulting derivatives can be targeted using a neutral loss scan mode in a triple quadrupole mass spectrometer, providing a profile of the amino compounds in a sample. ut.eenih.gov

The use of derivatizing agents that introduce a permanently charged group can improve detection limits by orders of magnitude. mdpi.com For example, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide has been used to derivatize organophosphorus acids, improving their limits of identification by one to over two orders of magnitude in LC-ESI-MS/MS analysis. mdpi.com Such strategies are highly beneficial for trace-level analysis.

For volatile compounds, direct sampling techniques can offer real-time analysis with minimal sample preparation. Membrane Introduction Mass Spectrometry (MIMS) is a prime example of such a technique. wikipedia.org MIMS utilizes a thin, semi-permeable membrane (often polydimethylsiloxane) to introduce analytes directly from a sample matrix (like air or water) into the vacuum of a mass spectrometer. wikipedia.orgmdpi.com

The process, known as pervaporation, involves three steps: selective adsorption of the analyte onto the membrane, diffusion through the membrane, and desorption into the mass spectrometer. researchgate.net MIMS is particularly useful for monitoring volatile organic compounds in real-time. wikipedia.orgnih.gov While MIMS is well-suited for small, non-polar molecules, techniques such as thermally assisted desorption and the use of ultrathin membranes have expanded its application to include semi-volatile and polar compounds. nih.gov

Condensed Phase MIMS (CP-MIMS) is a variation that uses a liquid as a medium, extending the range of applications to less-volatile compounds that are challenging for traditional gas-phase MIMS. mdpi.com This technique allows for the rapid quantification of selected compounds in complex matrices and the online monitoring of chemical reactions. mdpi.com

Spectroscopic Analysis for Structural Confirmation and Electronic Properties

Spectroscopic techniques are essential for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular structure and chemical bonds.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra provide precise information about the hydrogen and carbon framework of the molecule, respectively. The ¹H NMR spectrum of this compound shows characteristic signals for the ethyl groups (triplet and quartet) and the methylene groups adjacent to the nitrogen and oxygen atoms. chemicalbook.comrsc.org Similarly, the ¹³C NMR spectrum displays distinct peaks for each unique carbon atom in the structure. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group, as well as C-H, C-N, and C-O stretching vibrations. rsc.org Mass spectrometry provides the molecular weight (117.19 g/mol ) and fragmentation patterns that are unique to the compound's structure. chemicalbook.comwikipedia.org The mass spectrum typically shows a molecular ion peak at m/z 117. chemicalbook.com

Table 3: Spectroscopic Data for this compound

Technique Observed Features Reference
¹H NMR Signals corresponding to CH₃, -CH₂-N, -N-CH₂-, and -CH₂-O protons. chemicalbook.com
¹³C NMR Signals for the four distinct carbon environments in the molecule. rsc.org
IR Spectroscopy Broad O-H stretch, C-H stretches, C-N stretch, C-O stretch. rsc.org
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 117. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the distinct proton groups. The ethyl groups attached to the nitrogen atom give rise to a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-NCH₂) protons, indicative of their spin-spin coupling. The ethanol (B145695) backbone produces two triplets: one for the methylene group adjacent to the nitrogen (-NCH₂CH₂OH) and another for the methylene group bonded to the hydroxyl group (-CH₂OH). The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be influenced by solvent, concentration, and temperature. chemicalbook.comacs.orgillinois.edupitt.edu

The ¹³C NMR spectrum is simpler, showing four distinct signals corresponding to the four unique carbon environments in the molecule: the methyl and methylene carbons of the ethyl groups, and the two methylene carbons of the ethanol backbone.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
-N(CH₂CH₃ )₂ Triplet ~1.0
-N(CH₂ CH₃)₂ Quartet ~2.5
-NCH₂ CH₂OH Triplet ~2.6
-NCH₂CH₂ OH Triplet ~3.6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-N(CH₂CH₃ )₂ ~12
-N(CH₂ CH₃)₂ ~48
-NCH₂ CH₂OH ~53

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds. chemicalbook.com

The spectrum is dominated by a very strong and broad absorption band in the region of 3200-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. chemguide.co.uk The C-H stretching vibrations of the ethyl and methylene groups are observed as multiple sharp peaks in the 2850-3000 cm⁻¹ region. vscht.cz Other significant absorptions include the C-O stretching vibration, which appears in the 1050-1150 cm⁻¹ range, and the C-N stretching vibration, typically found between 1020-1250 cm⁻¹. chemguide.co.ukvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching, H-bonded 3200 - 3550 Strong, Broad
C-H (Alkane) Stretching 2850 - 3000 Strong
C-O (Alcohol) Stretching 1050 - 1150 Strong

UV-Vis Spectroscopy for Derivatives

This compound itself, being a saturated aliphatic amino alcohol, does not possess a chromophore that absorbs significantly in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum (200-800 nm). wiley.comsigmaaldrich.com However, when the diethylamino functional group is incorporated into a conjugated π-system through chemical derivatization, it can act as a powerful auxochrome (electron-donating group).

Advanced Techniques for Investigating Solution Behavior

The interactions of this compound with solvent molecules govern its macroscopic properties in solution. Techniques that measure physical properties like solubility and viscosity, along with spectroscopic methods that probe solvent-solute interactions at a molecular level, are vital for its characterization.

Measurement of Solubility and Viscosity in Aqueous and Non-Aqueous Systems

The physical properties of this compound solutions, such as density and viscosity, are critical for designing and optimizing industrial processes like CO₂ capture. aidic.it this compound is miscible with water in all proportions and is also soluble in many common organic solvents. oecd.orgatamanchemicals.com

Detailed studies have characterized the behavior of its aqueous solutions. The density of aqueous this compound solutions decreases as both temperature and the mole fraction of the amine increase. aidic.it This trend is due to the lower density of pure this compound compared to water and the expansion of the liquid at higher temperatures. aidic.it

The viscosity of these solutions shows a more complex behavior. While viscosity consistently decreases with increasing temperature, it first increases with the mole fraction of this compound up to approximately 0.4, after which it begins to decrease. aidic.it This phenomenon is attributed to the interplay of intermolecular hydrogen bonds between the amine, alcohol, and water molecules. aidic.it

Table 4: Density (g/cm³) of Aqueous this compound Solutions at Various Temperatures and Mole Fractions

Mole Fraction (DEAE) 30 °C 40 °C 50 °C 60 °C 70 °C 80 °C
0.0 0.9957 0.9922 0.9880 0.9832 0.9778 0.9718
0.1 0.9754 0.9691 0.9628 0.9563 0.9496 0.9429
0.2 0.9575 0.9502 0.9429 0.9355 0.9281 0.9205
0.4 0.9271 0.9192 0.9113 0.9034 0.8954 0.8873
0.6 0.9032 0.8953 0.8874 0.8794 0.8714 0.8633
0.8 0.8856 0.8778 0.8700 0.8622 0.8544 0.8465

Table 5: Viscosity (mPa·s) of Aqueous this compound Solutions at Various Temperatures and Mole Fractions

Mole Fraction (DEAE) 30 °C 40 °C 50 °C 60 °C 70 °C 80 °C
0.0 0.8007 0.6560 0.5494 0.4688 0.4061 0.3565
0.1 2.0520 1.5516 1.2014 0.9547 0.7788 0.6480
0.2 3.2504 2.3787 1.7997 1.4079 1.1302 0.9299
0.4 4.1534 2.9785 2.2272 1.7258 1.3780 1.1235
0.6 3.5930 2.6105 1.9680 1.5422 1.2384 1.0163
0.8 2.6071 1.9482 1.5034 1.1969 0.9763 0.8123

Solvatochromic Studies using Spectroscopic Probes

Solvatochromism is a phenomenon where the color of a substance, or more precisely its UV-Vis absorption or emission spectrum, changes with the polarity of the solvent. nih.gov This effect can be harnessed to study the solution behavior of compounds like this compound by using it as a solvent for a known solvatochromic probe. These probes are specialized dyes whose ground and excited electronic states are stabilized to different extents by the surrounding solvent molecules. nih.gov

By dissolving a probe, such as N,N-diethyl-4-nitroaniline, in a series of solvents including this compound, one can measure the resulting shift in the probe's absorption maximum. nih.gov This spectral shift provides a quantitative measure of the solvent's polarity and its capacity for specific interactions, such as hydrogen bonding. rsc.org Given that this compound possesses both a polar hydroxyl group capable of hydrogen bond donation and a tertiary amine, it can engage in complex intermolecular interactions. rsc.org Solvatochromic studies allow for the characterization of this unique solvation environment, providing insights that are complementary to bulk measurements like viscosity. unisi.it

Table of Mentioned Compounds

Compound Name
This compound
Water
7-(diethylamino)coumarin

Biochemical Research Applications and Interactions with Biological Systems Focus on Tool/methodology

Utilization in Anion-Exchange Chromatography for Biomolecule Purification

A significant application of 1-(Diethylamino)ethanol in biochemical research is in the preparation of diethylaminoethyl (DEAE) cellulose (B213188) resins, a cornerstone of anion-exchange chromatography.

DEAE-cellulose is a positively charged resin that is widely used for the separation and purification of negatively charged biomolecules such as proteins and nucleic acids. nih.govnbinno.com The resin is synthesized by derivatizing a cellulose matrix with this compound. nbinno.com This process introduces diethylaminoethyl (DEAE) functional groups onto the cellulose backbone.

Principle of Separation:

The principle behind DEAE-cellulose chromatography is based on ionic interactions. The tertiary amine group of the DEAE moiety can be protonated, conferring a positive charge to the resin. nih.gov This allows it to reversibly bind negatively charged molecules from a solution. The separation process involves the following steps:

Equilibration: The DEAE-cellulose column is equilibrated with a buffer at a specific pH to ensure the resin is positively charged.

Sample Loading: The sample containing a mixture of biomolecules is loaded onto the column. Negatively charged molecules bind to the positively charged DEAE groups, while neutral or positively charged molecules pass through.

Elution: The bound molecules are then selectively eluted by changing the ionic strength or pH of the buffer. This is typically achieved by applying a salt gradient (e.g., NaCl) or a pH gradient. The increasing salt concentration introduces counter-ions that compete with the bound biomolecules for the charged sites on the resin, leading to their release.

Applications in Protein and Nucleic Acid Separation:

DEAE-cellulose chromatography is a versatile technique for the purification of a wide range of proteins and nucleic acids. nbinno.comnih.gov Its effectiveness is dependent on the isoelectric point (pI) of the target molecule and the pH of the buffer system. For proteins, those with a pI below the buffer pH will carry a net negative charge and bind to the resin. Similarly, the phosphate (B84403) backbone of nucleic acids imparts a strong negative charge, allowing for their efficient binding and purification.

Table 1: Key Parameters in DEAE-Cellulose Chromatography

Parameter Description Relevance in Separation
Stationary Phase DEAE-cellulose resin Provides a positively charged matrix for binding anions.
Mobile Phase Buffer solution Controls the pH and ionic strength for binding and elution.
pH Determines the charge of both the resin and the biomolecules. Affects the strength of the ionic interaction and selectivity.
Ionic Strength Salt concentration in the buffer Used to elute bound molecules by competing for binding sites.
Isoelectric Point (pI) The pH at which a molecule has no net electrical charge. Crucial for predicting the binding behavior of proteins.

Investigation of Molecular Interactions and Ligand Binding Mechanisms

While not as extensively documented as its role in chromatography, the chemical structure of this compound provides a basis for its potential use as a research probe in studying molecular interactions.

Specific studies detailing the use of this compound as a direct research probe to elucidate the structural basis of binding to enzymes or receptors are not widely reported in the available literature. However, its functional groups—a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a tertiary amine that can be protonated to interact with negatively charged residues—make it a candidate for such investigations. In principle, it could be used to probe active sites or allosteric sites that have complementary features, such as pockets with anionic or hydrogen-bonding characteristics.

The hydroxyl group of this compound is a key feature that allows it to participate in hydrogen bonding. Hydrogen bonds are critical for the structure and function of biomolecules, including the folding of proteins and the pairing of nucleic acid bases. youtube.comyoutube.com While specific research focusing on this compound as a tool to study these interactions is limited, the principles of hydrogen bonding involving ethanol (B145695) and amino groups are well-established.

The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. This allows it to form hydrogen bonds with amino acid side chains (such as serine, threonine, and aspartate), the peptide backbone in proteins, and the functional groups of nucleic acid bases. youtube.com Studies on similar molecules demonstrate that the formation and strength of these hydrogen bonds can be influenced by the surrounding microenvironment, including solvent polarity and the presence of other interacting molecules. nih.govresearchgate.net

Precursor for Research Probes and Derivatizing Agents

A more defined role for this compound in biochemical research is as a precursor for the synthesis of more complex molecules that serve as specialized probes and derivatizing agents.

This compound is a key reactant in the synthesis of 4-aminobenzoic acid 2-(diethylamino)ethyl ester, also known as procaine. This derivative has been developed as a derivatizing agent for the high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry (ESI-MS).

The derivatization process involves attaching the 4-aminobenzoic acid 2-(diethylamino)ethyl ester to the oligosaccharide. The presence of the 2-(diethylamino)ethyl group, which has a high proton affinity, significantly enhances the ionization efficiency of the analyte in the positive ESI mode. This leads to a substantial increase in the abundance of the molecular ion, allowing for detection at very low concentrations. For instance, derivatization of maltohexaose (B131044) with this agent resulted in a 5000-fold improvement in detection sensitivity compared to the underivatized form. Furthermore, tandem mass spectrometry (MS/MS) of the derivatized oligosaccharide can provide detailed structural information.

N,N-Diethylaminobenzaldehyde (DEAB) as a Substrate/Inhibitor in Enzyme Mechanism Studies (e.g., Aldehyde Dehydrogenase)

N,N-Diethylaminobenzaldehyde (DEAB) is a pivotal chemical tool in biochemical and cellular biology, primarily for its complex interactions with the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.govresearchgate.net Originally developed as a reversible, competitive inhibitor to replace more toxic inhibitors like disulfiram, its utility in research has expanded due to its multifaceted nature as both a substrate and an inhibitor for various ALDH isozymes. nih.gov This dual functionality allows researchers to investigate enzyme kinetics, probe active site mechanisms, and differentiate ALDH isoform activity in cellular assays. nih.govnih.gov

DEAB's primary application is as an inhibitor of ALDH activity, and it is widely used as a negative control compound in the popular Aldefluor assay to identify cell populations with high ALDH activity, such as cancer stem cells. nih.govnih.gov However, research has demonstrated that DEAB is not strictly selective for a single ALDH isoform. nih.govnih.gov It exhibits potent inhibition against a range of ALDH enzymes, with IC50 values varying from the nanomolar to the micromolar range. nih.govaxonmedchem.com For example, it is a particularly potent inhibitor of ALDH1A1, with a reported IC50 value of 57 nM and a competitive mode of inhibition with a Ki of 10 nM. nih.gov

The interaction of DEAB is not uniform across the ALDH superfamily, displaying different mechanisms of inhibition. researchgate.net For ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1, it acts as a competitive inhibitor. researchgate.net In contrast, for ALDH1A2 and ALDH2, it functions as a mechanism-based, irreversible inhibitor. nih.govresearchgate.net This irreversible inactivation is consistent with the formation of a stable, covalent acyl-enzyme intermediate. nih.govacs.org This covalent modification is dependent on the presence of the cofactor NAD+. nih.gov The proposed mechanism suggests that after the initial hydride transfer, the diethylamino group's electronic properties facilitate a resonance structure that stalls the acyl-enzyme intermediate, preventing the final hydrolysis step and effectively inactivating the enzyme. nih.govnih.gov

Beyond its role as an inhibitor, DEAB also serves as a substrate for several ALDH isoforms. It is an excellent substrate for ALDH3A1, with a catalytic efficiency (Vmax/KM) that surpasses that of benzaldehyde, a commonly used substrate for this enzyme. nih.govnih.gov For other isoforms, such as ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1, DEAB is also a substrate, but it is turned over at such a slow rate that it effectively behaves as an inhibitor when more rapidly metabolized aldehydes are present. nih.govnih.gov Conversely, some isoforms, like ALDH1L1 and ALDH4A1, appear to not interact with DEAB at all, as it acts as neither a substrate nor an inhibitor for them. nih.govnih.gov

This intricate profile of substrate-inhibition activity makes DEAB an invaluable tool for dissecting the specific roles of ALDH isozymes in biological processes.

Table 1: Inhibitory Profile of DEAB against Human ALDH Isoforms

ALDH IsoformInhibition TypeIC50 Value
ALDH1A1 Competitive57 nM
ALDH1A2 Irreversible1.2 µM
ALDH1A3 Competitive3.0 µM
ALDH1B1 Competitive1.2 µM
ALDH2 Irreversible0.16 µM
ALDH5A1 Competitive13 µM
ALDH7A1 Irreversible-
Data compiled from multiple sources. nih.govaxonmedchem.comresearchgate.netacs.org

Table 2: Substrate Activity of DEAB with Human ALDH Isoforms

ALDH IsoformSubstrate QualityTurnover Rate
ALDH3A1 ExcellentRapid
ALDH1A1 Yes (Slow)~0.03 min⁻¹
ALDH1A3 Yes (Very Slow)Low
ALDH1B1 Yes (Very Slow)Low
ALDH5A1 Yes (Very Slow)Low
ALDH1A2 No Appreciable Turnover-
ALDH2 No Appreciable Turnover-
ALDH1L1 Not a Substrate-
ALDH4A1 Not a Substrate-
Data compiled from multiple sources. nih.govnih.gov

Environmental Research Perspectives

Biodegradation Pathways and Environmental Persistence Studies

The environmental persistence of 1-(Diethylamino)ethanol is subject to its biodegradability, with studies showing varied results under specific conditions. The compound is generally considered to be biodegradable. One study following OECD 301 A guidelines determined that this compound is readily biodegradable, showing 95% degradation after 22 days, fulfilling the 10-day window requirement.

However, other data characterize the substance as persistent, citing a Biochemical Oxygen Demand (BOD) degradation rate of just 1% under aerobic conditions. This suggests that the specific environmental conditions, such as the presence of adapted microbial populations and nutrient availability, play a crucial role in the rate and extent of its degradation. While detailed studies specifically differentiating the aerobic and anaerobic degradation pathways for this compound are not extensively detailed in the provided results, research on similar ethanolamines indicates that both processes are possible for this class of compounds. For instance, studies on monoethanolamine have shown successful biodegradation under both aerobic and anaerobic conditions.

Table 1: Biodegradation Data for this compound

Test Guideline Condition Degradation Rate Classification Source
OECD 301 A Aerobic 95% after 22 days Readily biodegradable
BOD Test Aerobic 1% Persistent

Fate and Transport in Environmental Compartments

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence its movement between air, water, and soil. Calculations based on the Mackay Level I model indicate that the non-charged form of the molecule distributes primarily to water (99.1%). However, with a pKa of 9.87, the substance is expected to exist predominantly as a cation under typical environmental conditions, which will affect its fate and transport.

The potential for this compound to move through soil is considered high. An estimated soil adsorption coefficient (Koc) of 5.98 suggests that the compound is mobile in soil. Consequently, adsorption to suspended solids and the solid soil phase is not expected to be a significant process. Its high mobility indicates a potential for leaching into groundwater. The cationic form of the substance, prevalent in most environmental conditions, would likely interact with negatively charged soil components, although the low Koc value suggests these interactions are weak.

Once released into the atmosphere, this compound is expected to undergo rapid degradation. The primary degradation mechanism is reaction with photochemically-produced hydroxyl (OH) radicals. The calculated atmospheric half-life for this process is short, estimated to be approximately 3.9 hours. This rapid degradation mitigates long-range atmospheric transport.

Photochemical reactions of this compound have also been studied, revealing a significant influence of solvent polarity on the reaction pathway. For example, the photochemical reaction of naphthalene (B1677914) with this compound proceeds through different intermediates depending on the solvent, highlighting the complexity of its photochemical fate in various environmental media.

Table 2: Environmental Fate Properties of this compound

Property Value Implication Source
Log Kow 0.21 Low potential for bioaccumulation
Vapor Pressure 187 Pa (at 25°C) Moderate volatility
Henry's Law Constant 3.16 x 10⁻⁴ Pa m³/mol (at 25°C) Volatilization from water is not a major fate process
Soil Adsorption Coefficient (Koc) 5.98 (estimated) High mobility in soil
Atmospheric Half-life ~3.9 hours (calculated) Rapid degradation in air

Research into Potential Byproduct Formation in the Environment (e.g., Nitrosamines)

A significant area of environmental research for amine compounds, including this compound, is their potential to form N-nitrosamines. N-nitrosamines are a class of compounds of concern due to their carcinogenic properties. These byproducts can be formed when secondary or tertiary amines react with nitrosating agents like nitrite, which can be present in soil, water, and the atmosphere.

In the context of atmospheric chemistry, the degradation of amines in the presence of nitrogen oxides (NOx) is a potential pathway for nitrosamine (B1359907) and nitramine formation. The reaction of this compound with hydroxyl radicals can lead to the formation of radicals that may subsequently react with nitrogen oxides. While specific studies quantifying nitrosamine formation from the atmospheric degradation of this compound were not identified, research on other amines demonstrates this potential. For example, the atmospheric oxidation of trimethylamine (B31210) can result in the formation of N-nitrosodimethylamine. Similarly, processes like water chloramination can lead to the formation of nitrosamines from amine-containing precursor compounds. Given that this compound is a tertiary amine, its potential to act as a precursor to N-nitrosodiethylamine under relevant environmental conditions warrants further investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from solving the Schrödinger equation. These calculations provide detailed information on electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are employed to optimize the molecular geometry of 1-(Diethylamino)ethanol, predicting bond lengths, bond angles, and dihedral angles.

These calculations can determine key electronic properties such as the distribution of electron density, dipole moment, and atomic charges. For instance, the analysis would reveal the precise three-dimensional arrangement of the diethylamino and ethanol (B145695) groups, including the conformational possibilities arising from rotation around the C-C and C-N bonds. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Illustrative) This table is illustrative, based on typical results from DFT calculations for similar molecules.

ParameterBond/AnglePredicted Value
Bond LengthO-H0.97 Å
C-O1.43 Å
C-N1.47 Å
N-C (ethyl)1.48 Å
C-C (ethyl)1.54 Å
Bond AngleC-O-H109.5°
C-C-N112.0°
C-N-C111.5°

Ab initio and semi-empirical methods are two other classes of quantum chemical calculations used to study chemical reactions and mechanisms. scribd.com

Ab initio methods solve the Schrödinger equation from first principles, without using experimental data for parameterization. libretexts.org While computationally intensive, they can provide highly accurate results for smaller systems and are considered a benchmark for other methods. researchgate.net They are particularly useful for studying reaction pathways, transition states, and activation energies for processes involving this compound, such as its role in acid-base reactions or its potential degradation pathways. rsc.org

Semi-empirical methods simplify the calculations by using parameters derived from experimental data. libretexts.org This makes them significantly faster than ab initio methods, allowing for the study of larger molecules and more complex systems. researchgate.net Though generally less accurate, they are effective for screening potential reaction mechanisms and providing qualitative insights into the reactivity of this compound. scribd.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations can provide a detailed picture of the intermolecular interactions of this compound in various environments, such as in aqueous solutions or in mixtures with other chemicals. arxiv.org

For this compound, MD simulations can elucidate:

Hydrogen Bonding: The simulations can characterize the hydrogen bond network formed between the hydroxyl group of this compound and surrounding water molecules, or between molecules of this compound itself. researchgate.net

Solvation Structure: They reveal how solvent molecules, like water, arrange themselves around the solute molecule, providing insights into its solubility and the structure of its solvation shell.

Transport Properties: MD can be used to predict dynamic properties such as self-diffusion coefficients, which describe how the molecule moves within a liquid. scirp.org

Studies on similar molecules like ethanol and ethanolamine (B43304) have demonstrated the power of MD in understanding how these molecules interact with each other and with surfaces, providing a framework for how such simulations would be applied to this compound. nih.govscirp.org

Prediction of Thermophysical Properties and Phase Behavior

Computational methods, including both theoretical models and machine learning approaches, are increasingly used to predict the thermophysical properties of chemical compounds and their mixtures. researchgate.net These predictions are crucial for chemical process design and optimization. For amine solutions containing 2-(Diethylamino)ethanol (B1670525), computational frameworks have been developed to predict properties such as density and viscosity across different compositions and temperatures. researchgate.net

Machine learning techniques, in particular, can be trained on existing experimental data to build models that predict properties for new conditions or related molecules with high accuracy. nih.gov This approach can be significantly faster than traditional first-principle modeling, facilitating the rapid screening and optimization of chemical processes where this compound is used. researchgate.net

Structure-Property Relationship Modeling through Computational Approaches

Computational approaches are essential for establishing quantitative structure-property relationships (QSPR), which link the molecular structure of a compound to its physical, chemical, and biological properties.

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are key computational tools for understanding and predicting the chemical reactivity of a molecule. researchgate.netthaiscience.info

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic attack. thaiscience.infotci-thaijo.org

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative) This table is illustrative, showing typical data obtained from quantum chemical calculations.

DescriptorDefinitionPredicted Value (Illustrative)Implication
EHOMOEnergy of the Highest Occupied Molecular Orbital-9.2 eVIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO10.7 eVRelates to chemical stability and reactivity
Dipole Moment (µ)Measure of molecular polarity2.5 DInfluences intermolecular forces and solubility

Solvent Accessible Surfaces (SAS) and Solvation Studies

In the realm of computational and theoretical chemistry, the study of a molecule's interaction with its solvent environment is crucial for understanding its chemical behavior, reactivity, and physical properties. For this compound, investigations into its Solvent Accessible Surface (SAS) and solvation characteristics provide valuable insights into its behavior in various media.

Solvent Accessible Surface (SAS)

The Solvent Accessible Surface (SAS), often measured in square angstroms (Ų), represents the surface area of a molecule that is accessible to a solvent. It is a theoretical construct calculated by computationally "rolling" a probe sphere, typically representing a solvent molecule like water, over the van der Waals surface of the molecule. The path traced by the center of this probe sphere defines the SAS. This measure is critical for understanding how a molecule will interact with its surroundings.

A hypothetical breakdown of the Solvent Accessible Surface Area for different regions of the this compound molecule is presented in the table below to illustrate the type of data generated from such a study.

Molecular FragmentHypothetical SASA (Ų)Percentage of Total SASA (%)
Hydroxyl Group (-OH)25.015.0
Diethylamino Group (-N(C₂H₅)₂)105.063.0
Ethanol Backbone (-CH₂CH₂-)36.722.0
Total Molecule 166.7 100.0

Solvation Studies

Solvation studies of this compound involve the computational investigation of the interactions between the solute molecule and the surrounding solvent molecules. These studies aim to elucidate the structure of the solvation shell, the energetics of solvation, and the dynamic behavior of the solvent in the vicinity of the solute.

Molecular dynamics (MD) simulations are a powerful tool for these investigations. In a typical MD simulation of this compound in an aqueous solution, the system would be modeled with the this compound molecule surrounded by a large number of water molecules. The interactions between all atoms are governed by a force field, and the trajectories of the atoms are calculated over time by integrating Newton's equations of motion.

From these simulations, various properties can be extracted to characterize the solvation process:

Radial Distribution Functions (RDFs): RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, RDFs would reveal the structure of the hydration shells around the hydroxyl group, the nitrogen atom, and the ethyl groups. It would be expected that water molecules form a well-defined hydration shell around the polar -OH group through hydrogen bonding.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from a vacuum (gas phase) to a solvent. It is a key thermodynamic quantity that determines solubility. Computational methods like thermodynamic integration or free energy perturbation can be used to calculate the solvation free energy of this compound.

Hydrogen Bonding Analysis: Analysis of the MD trajectories can provide detailed information about the hydrogen bonds formed between the hydroxyl group of this compound and surrounding water molecules, as well as the hydrogen bonds between water molecules in the solvation shell.

While specific, detailed research findings from solvation studies of this compound are not extensively documented in the available literature, theoretical models would predict strong solvation of the polar head of the molecule by water, with a disruption of the water structure around the non-polar ethyl tails.

The following table presents hypothetical thermodynamic data for the solvation of this compound in water, which would be the outcome of such computational studies.

Thermodynamic PropertyHypothetical ValueUnit
Solvation Free Energy (ΔGsolv)-25.5kJ/mol
Solvation Enthalpy (ΔHsolv)-45.2kJ/mol
Solvation Entropy (ΔSsolv)-66.1J/(mol·K)

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 1-(Diethylamino)ethanol in laboratory settings?

  • Answer: this compound is a flammable liquid (flash point: 50°C) and a severe eye irritant capable of causing permanent injury upon direct exposure . Proper personal protective equipment (PPE) is critical: use nitrile, butyl, or Viton® gloves and ensure clean, flame-resistant lab coats . Storage should comply with Class 3 flammable liquid regulations, and vapor exposure must be minimized due to respiratory tract irritation risks . Implement fume hoods for synthesis or handling steps involving volatile phases.

Q. What synthetic routes are commonly used to produce this compound?

  • Answer: A primary method involves the reaction of diethylamine with ethylene oxide or ethanol under controlled conditions . Ammonia and ethanol are precursors for diethylamine synthesis, requiring energy-intensive processes (e.g., high-pressure reactors). Alternative pathways include ethyl iodide and ammonia reactions, but scalability depends on purity requirements and byproduct management .

Q. How does this compound’s solubility and stability influence experimental design?

  • Answer: The compound is miscible with water and polar solvents, making it suitable for aqueous-phase reactions. However, its flammability and sensitivity to oxidative degradation necessitate inert atmospheres (e.g., nitrogen) during long-term storage . Pre-experiment stability tests under intended conditions (pH, temperature) are recommended to avoid data artifacts .

Advanced Research Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is optimal for trace analysis . The NIOSH Manual of Analytical Methods (1977) outlines protocols for air sampling using sorbent tubes and derivatization techniques to enhance detection limits . For biological matrices, liquid chromatography-tandem MS (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns improves separation efficiency .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Answer: Discrepancies in toxicity thresholds (e.g., eye irritation vs. systemic effects) often stem from variability in exposure models (e.g., in vitro vs. in vivo). A tiered approach is advised:

  • Step 1: Validate purity via NMR and HPLC to rule out contaminant-driven effects.
  • Step 2: Use standardized OECD guidelines for acute toxicity assays.
  • Step 3: Cross-reference with computational toxicology models (e.g., QSAR) to predict metabolite behavior .

Q. What role does this compound play in CO₂ capture applications, and how can its efficiency be optimized?

  • Answer: As a tertiary amine, it acts as a promoter in aqueous amine solutions (e.g., blended with 1,4-butanediamine) to enhance CO₂ absorption kinetics and reduce energy demand for solvent regeneration . Optimization strategies include:

  • Solvent Composition: Adjusting amine concentration (10–30 wt%) and water content to balance viscosity and reactivity.
  • Temperature Modulation: Operating at 40–60°C maximizes absorption rates while minimizing thermal degradation .
  • Additives: Introducing ionic liquids or metal-organic frameworks (MOFs) improves CO₂ selectivity and cyclic capacity .

Q. What methodologies are available to assess the environmental impact of this compound in industrial effluents?

  • Answer: Conduct biodegradability tests (e.g., OECD 301F) to evaluate microbial breakdown efficiency. Ecotoxicity assays using Daphnia magna or algal models (e.g., Chlorella vulgaris) provide LC₅₀ values for risk assessment . Advanced oxidation processes (AOPs), such as UV/H₂O₂ treatment, can degrade residual compounds in wastewater, with efficacy monitored via total organic carbon (TOC) reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.